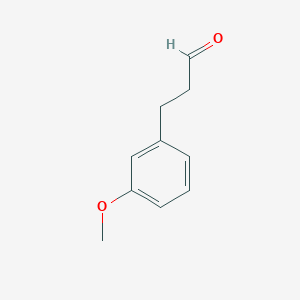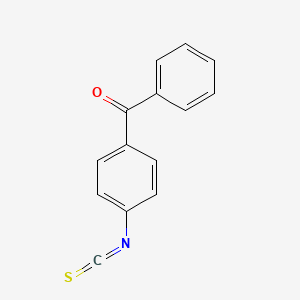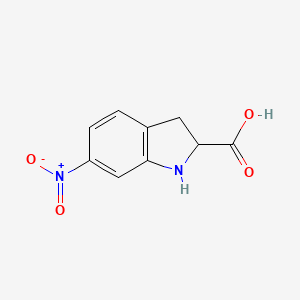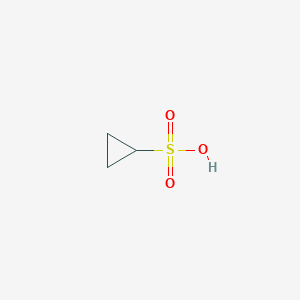
Cyclopropanesulfonic Acid
Vue d'ensemble
Description
Cyclopropanesulfonic acid (CPSA) is a highly reactive and versatile organic acid that is used in a wide range of industrial and laboratory applications. It is an important intermediate in the synthesis of organic compounds, and is also used as a catalyst in various chemical reactions. CPSA has a wide range of biochemical and physiological effects, and has been the subject of numerous scientific studies.
Applications De Recherche Scientifique
1. Biological Buffering
Cyclopropanesulfonic acid and its derivatives have been studied for their use in biological buffering. A study on 3-cyclohexylaminopropane-1-sulfonic acid (CAPS) highlights its zwitterionic nature and ability to form hydrogen-bonded dimers, making it useful in biological applications (Butcher & Deschamps, 2006).
2. Organic Synthesis
Cyclopropanesulfonic acid derivatives are used in various organic synthesis reactions. For example, the synthesis of γ-benzopyranone involves cyclization of o-alkynoylphenols, with trifluoromethanesulfonic acid as a catalyst (Yoshida, Fujino & Doi, 2011). Additionally, donor-acceptor cyclopropanes can undergo (3 + 2)-annulation with ynamides to form cyclopentene sulfonamides (Mackay, Fıstıkçı, Carris & Johnson, 2014).
3. Catalysis in Chemical Reactions
Trifluoromethanesulfonic acid, a cyclopropanesulfonic acid derivative, has been identified as an excellent catalyst for inducing cyclisation reactions in organic chemistry. For instance, it catalyzes the formation of pyrrolidines from homoallylic sulfonamides (Haskins & Knight, 2002). Chlorosulfonic acid, another derivative, is effective for electrophilic olefin cyclizations (Linares-Palomino, Salido, Altarejos & Sánchez, 2003).
4. Medicinal Chemistry
In medicinal chemistry, cyclopropanesulfonic acid derivatives are valuable for designing drug compounds. They provide important design elements for the creation of cyclopropane-containing lead-like compounds, fragments, and building blocks (Chawner, Cases-Thomas & Bull, 2017).
5. Innovative Chemical Syntheses
Cyclopropanesulfonic acid derivatives are used in novel syntheses, such as the creation of 1-alkynyl cyclopropylamines (Liu, An, Jiang & Chen, 2008) and N-allylated compounds using cyclopropyldiphenylsulfonium salts (Ma, Tian, Zheng & Zhang, 2022).
Propriétés
IUPAC Name |
cyclopropanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTBAYKGXREKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439501 | |
| Record name | Cyclopropanesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanesulfonic Acid | |
CAS RN |
21297-68-7 | |
| Record name | Cyclopropanesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-](/img/structure/B1600224.png)
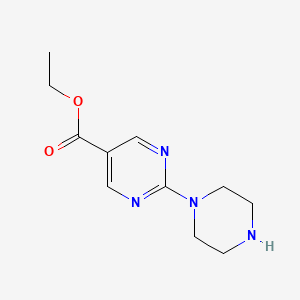
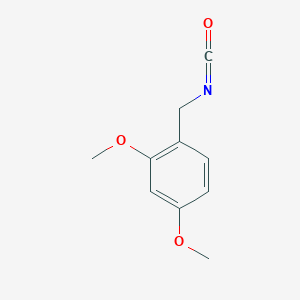
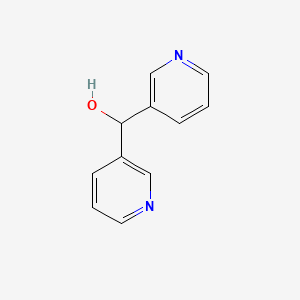
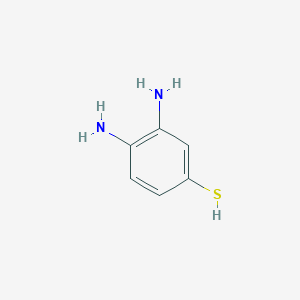

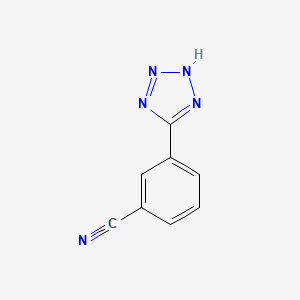
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1600238.png)
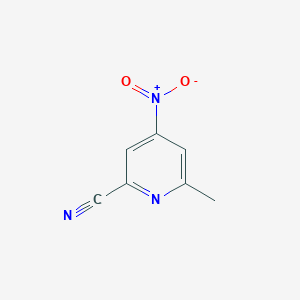
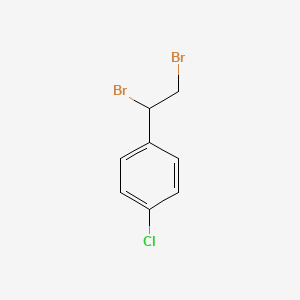
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1600242.png)
